2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features a bromophenoxy group and a thiadiazole ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
Formation of the bromophenoxy intermediate: This can be achieved by reacting 3-bromophenol with an appropriate alkylating agent under basic conditions.
Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazide and carboxylic acids or their derivatives.
Coupling of intermediates: The final step involves coupling the bromophenoxy intermediate with the thiadiazole intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the bromophenoxy group.
Reduction: Reduction reactions could target the amide group or the bromophenoxy moiety.
Substitution: The bromine atom in the bromophenoxy group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or catalytic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The thiadiazole ring, in particular, is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with the bromine atom in a different position.
2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.
2-(3-bromophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide: Lacks the methyl group on the thiadiazole ring.
Uniqueness
The unique combination of the bromophenoxy group and the thiadiazole ring in 2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide may confer distinct biological activities or chemical properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy or selectivity for specific applications.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-7(18-10-5-3-4-9(13)6-10)11(17)14-12-16-15-8(2)19-12/h3-7H,1-2H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVZJFKIJBHQJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)OC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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